molecular formula C12H12O3 B3021139 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone CAS No. 58583-72-5

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

Cat. No. B3021139
CAS RN: 58583-72-5
M. Wt: 204.22 g/mol
InChI Key: VMJVQNUDBMVFAH-UHFFFAOYSA-N
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Description

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, also known as 7-ethoxybenzofuran-2-one, is a synthetic compound that is used as an intermediate in the synthesis of various organic compounds. It is a colorless liquid with a slight odor and is soluble in organic solvents. 7-ethoxybenzofuran-2-one is an important building block in the synthesis of many different compounds, including pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Anticancer Activity

“1-(7-Ethoxy-1-benzofuran-2-yl)ethanone” and its derivatives have shown potential in anticancer research . A series of benzofuran substituted chalcone derivatives were synthesized, and these compounds exhibited anticancer activity in different cancer cells . Particularly, the chalcone derivative 3a showed cytotoxic effects on cancer cells and induced apoptosis through caspase dependent pathways in prostate, lung, and breast cancer cells .

Synthesis of Novel Chalcone Derivatives

This compound has been used in the synthesis of novel chalcone derivatives . The base-catalyzed Claisen-Schmidt reaction of the 1-(7-ethoxy-1-benzofuran-2-yl)ethanone with different aromatic aldehydes yielded 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives .

Antibacterial Activity

Furan derivatives, including “1-(7-Ethoxy-1-benzofuran-2-yl)ethanone”, have shown antibacterial activity . These compounds could potentially be used to create more effective and safe antimicrobial agents to combat microbial resistance .

Antifungal and Antiviral Activity

Furan-containing compounds, including “1-(7-Ethoxy-1-benzofuran-2-yl)ethanone”, have demonstrated antifungal and antiviral properties . This suggests potential applications in the treatment of fungal and viral infections .

Anti-inflammatory and Analgesic Activity

Furan derivatives have shown anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain .

Antidepressant and Anti-anxiolytic Activity

Furan derivatives have also demonstrated antidepressant and anti-anxiolytic properties . This suggests potential applications in the treatment of mental health conditions such as depression and anxiety .

properties

IUPAC Name

1-(7-ethoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJVQNUDBMVFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397622
Record name 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58583-72-5
Record name 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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